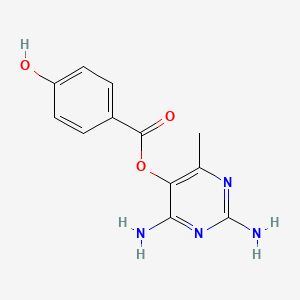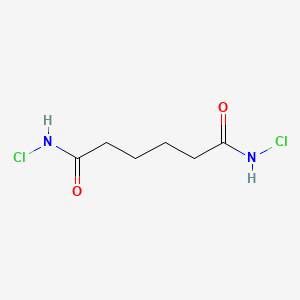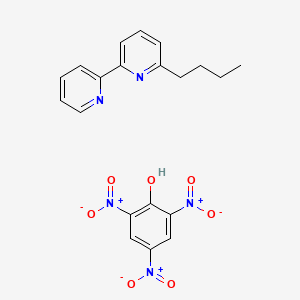
2-Butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 2-Butyl-6-pyridin-2-ylpyridine is a derivative of pyridine, a basic heterocyclic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
2-Butyl-6-pyridin-2-ylpyridine: can be synthesized through various methods, including the reaction of pyridine N-oxides with Grignard reagents or through cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions typically involve the use of catalysts like palladium and bases such as potassium carbonate.
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of 2-Butyl-6-pyridin-2-ylpyridine often involves large-scale cross-coupling reactions using automated systems to ensure consistency and purity .
For 2,4,6-Trinitrophenol , industrial production is carried out in controlled environments due to its explosive nature. The nitration process is carefully monitored to prevent any hazardous reactions .
化学反応の分析
Types of Reactions
2-Butyl-6-pyridin-2-ylpyridine: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
2,4,6-Trinitrophenol: undergoes:
Reduction: Can be reduced to picramic acid.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents
Major Products
2-Butyl-6-pyridin-2-ylpyridine: Major products include various substituted pyridines and pyridine N-oxides.
2,4,6-Trinitrophenol: Major products include picramic acid and other nitro derivatives.
科学的研究の応用
2-Butyl-6-pyridin-2-ylpyridine: is used in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibitors and receptor binding.
2,4,6-Trinitrophenol: is used in:
Chemistry: As a reagent in analytical chemistry.
Biology: In the study of protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
作用機序
2-Butyl-6-pyridin-2-ylpyridine: exerts its effects through interactions with metal ions and enzymes, often acting as a chelating agent. It can inhibit enzyme activity by binding to active sites or metal cofactors .
2,4,6-Trinitrophenol: acts primarily through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing gases and heat .
類似化合物との比較
2-Butyl-6-pyridin-2-ylpyridine: is similar to other pyridine derivatives like 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. These compounds share similar reactivity but differ in their steric and electronic properties .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and nitrobenzene. While they share explosive properties, 2,4,6-trinitrophenol is more acidic and has different applications .
Conclusion
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and reactivity make them valuable in various scientific and industrial fields.
特性
CAS番号 |
61633-04-3 |
|---|---|
分子式 |
C20H19N5O7 |
分子量 |
441.4 g/mol |
IUPAC名 |
2-butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H16N2.C6H3N3O7/c1-2-3-7-12-8-6-10-14(16-12)13-9-4-5-11-15-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,8-11H,2-3,7H2,1H3;1-2,10H |
InChIキー |
YUIFGHOPCMKYMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=CC=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


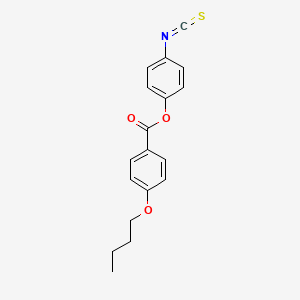
![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)
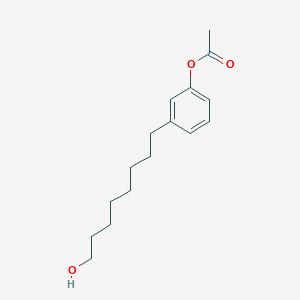
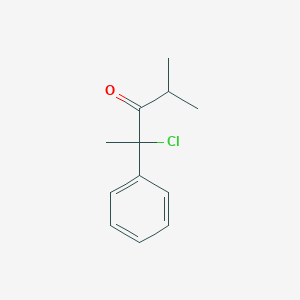
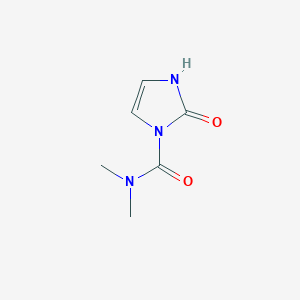
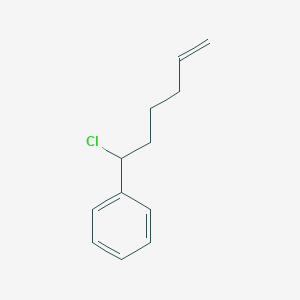
![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)

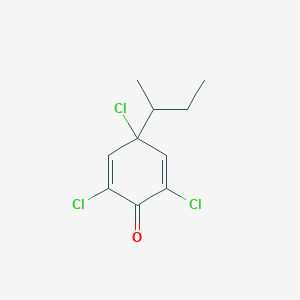
![Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-](/img/structure/B14586452.png)
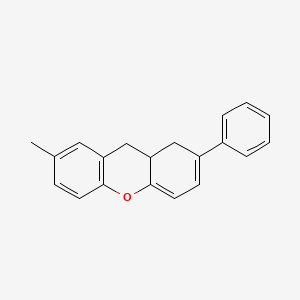
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
